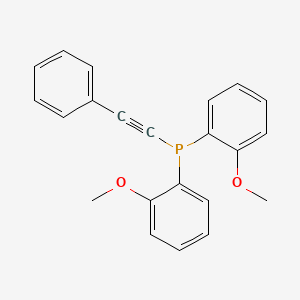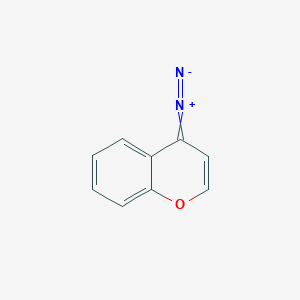
4-Diazo-4H-1-benzopyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 4-Diazo-4H-1-benzopyran typically involves the diazotization of 4-amino-4H-1-benzopyran. This process includes the reaction of 4-amino-4H-1-benzopyran with nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid . The reaction is carried out at low temperatures to ensure the stability of the diazonium salt formed.
Chemical Reactions Analysis
4-Diazo-4H-1-benzopyran undergoes various chemical reactions, including:
Substitution Reactions: The diazo group can be replaced by other nucleophiles such as halides, hydroxides, and amines.
Cycloaddition Reactions: The diazo group can participate in cycloaddition reactions to form new heterocyclic compounds.
Reduction Reactions: The diazo group can be reduced to form the corresponding hydrazine derivative.
Common reagents used in these reactions include sodium nitrite, hydrochloric acid, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Diazo-4H-1-benzopyran has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Diazo-4H-1-benzopyran involves the interaction of the diazo group with various biological targets. The diazo group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modification of their activity . The specific molecular targets and pathways involved depend on the structure of the derivative and the biological system being studied .
Comparison with Similar Compounds
4-Diazo-4H-1-benzopyran can be compared with other benzopyran derivatives such as:
4H-1-Benzopyran-4-one: Known for its anticancer and anti-inflammatory activities.
2H-1-Benzopyran: Used in the synthesis of various organic compounds and as a precursor for other heterocycles.
Isochromene: Similar in structure but with different biological activities and applications.
The uniqueness of this compound lies in its diazo group, which imparts distinct reactivity and potential for diverse applications in scientific research and industry .
Properties
CAS No. |
61170-01-2 |
|---|---|
Molecular Formula |
C9H6N2O |
Molecular Weight |
158.16 g/mol |
IUPAC Name |
4-diazochromene |
InChI |
InChI=1S/C9H6N2O/c10-11-8-5-6-12-9-4-2-1-3-7(8)9/h1-6H |
InChI Key |
VITOTORITCVUDC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=[N+]=[N-])C=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



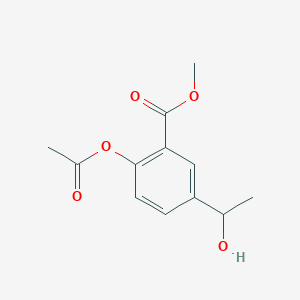
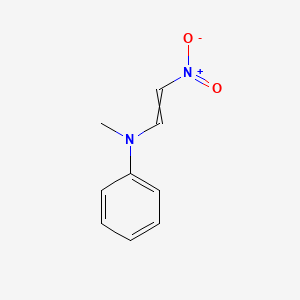
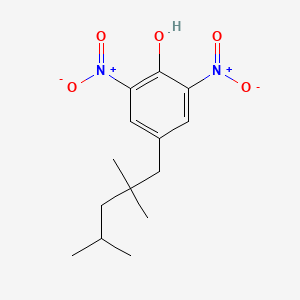
![2-[2-(Thiophen-2-YL)ethenyl]-4H-furo[3,2-B]indole](/img/structure/B14585715.png)
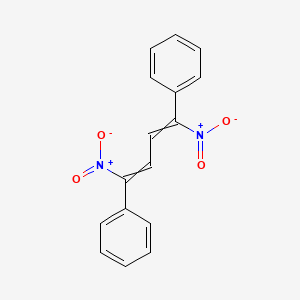
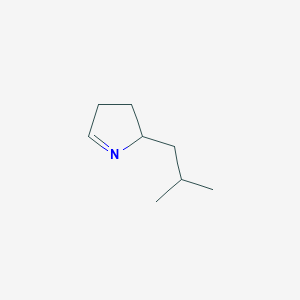
![Acetic acid, [[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]thio]-](/img/structure/B14585723.png)
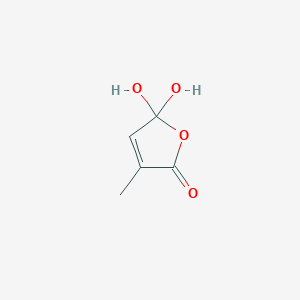
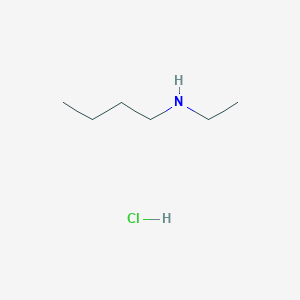
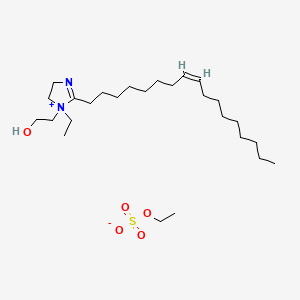
![4-[2-(2-Nitrophenyl)hydrazinyl]-5,6-dioxocyclohexa-1,3-diene-1-carboxylic acid](/img/structure/B14585738.png)
